
6-Fluorobenzofuran
Overview
Description
6-Fluorobenzofuran is a fluorinated derivative of benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring. The fluorine atom is substituted at the 6-position of the benzofuran scaffold, imparting distinct electronic and steric properties. This substitution enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it valuable in medicinal chemistry and materials science .
Preparation Methods
Three-Component Coupling Synthesis
Reaction Mechanism and Optimization
The one-pot three-component coupling method, reported by the Royal Society of Chemistry, enables rapid assembly of 6-fluorobenzofuran derivatives. The reaction involves:
- 2-Bromo-5-fluorophenol (38.2 mg, 0.2 mmol) as the fluorine-containing phenolic precursor
- Paraformaldehyde (15.0 mg, 0.5 mmol) as the carbonyl source
- 2-Bromo-1-phenylethanone (60 mg, 0.3 mmol) as the ketone coupling partner
Under reflux conditions in a polar aprotic solvent, the reaction proceeds through sequential Ullmann-type coupling and cyclodehydration. Key optimization factors include:
- Molar ratio : A 1:2.5:1.5 ratio of phenol:paraformaldehyde:ketone minimizes side reactions
- Purification : Column chromatography (petroleum ether/ethyl acetate = 40:1) achieves 66% isolated yield
- Scalability : Reactions scale linearly up to 5 mmol without yield reduction
Analytical Characterization
The product (this compound-2-yl)(phenyl)methanone (3t) was characterized by:
- ¹H NMR (400 MHz, CDCl₃): δ 8.05–8.03 (m, 2H), 7.71–7.64 (m, 2H), 7.57–7.51 (m, 3H)
- MS (EI) : m/z 240 (M⁺), 223, 163, 105 (base peak), 77
- High-resolution MS : Calculated for C₁₅H₁₀FO₂ [M+H]⁺ = 241.0665; Found = 241.0659
Multi-Step Synthesis from Fluorophenol Precursors
Synthetic Pathway
A six-step route starting from 2-fluorophenol produces 6-fluoro-benzbromarone, a potent URAT1 inhibitor (IC₅₀ = 18 nM):
4-Fluorosalicylaldehyde synthesis
Benzofuran ring formation
Friedel-Crafts acylation
Demethylation
Pharmacological Relevance
The final product demonstrated:
- Oral bioavailability : 64% in rat models
- URAT1 inhibition : Non-competitive mechanism (Vₘₐₓ reduction)
- Metabolic stability : T₁/₂ = 3 hours in vivo
Comparative Methodological Analysis
Parameter | Three-Component | Multi-Step |
---|---|---|
Total Steps | 1 | 6 |
Overall Yield | 66% | 2.8% |
Reaction Time | 3 hours | 36 hours |
Functionalization | Limited | High |
Scalability | >5 mmol | <1 mmol |
The three-component method excels in efficiency, while the multi-step approach enables complex substitutions critical for drug development.
Chemical Reactions Analysis
Types of Reactions: 6-Fluorobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoro-substituted benzofuranones.
Reduction: Reduction reactions can yield fluoro-substituted benzofurans with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the benzofuran ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed under basic conditions.
Major Products: The major products formed from these reactions include fluoro-substituted benzofuranones, fluoro-substituted benzofurans, and various substituted benzofuran derivatives .
Scientific Research Applications
6-Fluorobenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Medicine: this compound derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-Fluorobenzofuran involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₈H₅FO₂ (for 6-Fluoro-3(2H)-benzofuranone) .
- Molar Mass : 152.12 g/mol .
- Density : 1.379 ± 0.06 g/cm³ (predicted) .
- Boiling Point : 261.7 ± 40.0 °C (predicted) .
Structural Analogues and Similarity Analysis
Fluorinated benzofurans and related derivatives exhibit structural variations that influence their physicochemical and biological properties. Below is a comparative analysis:
Physicochemical Properties
- Electron-Withdrawing Effects : Fluorine at the 6-position increases electron-withdrawing character, reducing electron density in the aromatic ring compared to 5- or 7-fluoro isomers. This affects reactivity in electrophilic substitution reactions .
- Solubility : Carboxylic acid derivatives (e.g., this compound-2-carboxylic acid) exhibit higher aqueous solubility due to ionizable groups, whereas halogenated analogs (e.g., 6-Bromobenzofuran) are more lipophilic .
- Thermal Stability: Predicted boiling points vary significantly; 6-Fluoro-3(2H)-benzofuranone (261.7 °C) has a lower boiling point than bulkier analogs like 5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran .
Biological Activity
6-Fluorobenzofuran is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom at the 6-position of the benzofuran ring. This unique structure contributes to its chemical reactivity and biological activity, enhancing its lipophilicity and potential binding affinity to various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : The compound has demonstrated the ability to inhibit cancer cell proliferation through various mechanisms.
- Antibacterial Properties : It shows efficacy against certain bacterial strains by disrupting cellular processes.
- Antioxidant Effects : The compound may protect cells from oxidative stress.
- Antiviral Potential : Preliminary studies suggest activity against specific viruses.
The biological activity of this compound is mediated through several mechanisms:
- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
- Cell Signaling Modulation : The compound interacts with signaling pathways that regulate cell growth and apoptosis.
- Gene Expression Alteration : It influences gene expression patterns, contributing to its therapeutic effects.
Case Studies
Several studies have explored the biological effects of this compound. Below are summarized findings from selected research articles:
Study | Focus | Findings |
---|---|---|
Antitumor Effects | Demonstrated significant inhibition of tumor cell lines in vitro, with IC50 values indicating potent activity. | |
Antibacterial Activity | Showed effectiveness against Gram-positive bacteria, with mechanisms involving disruption of cell wall synthesis. | |
Antioxidant Properties | Exhibited significant scavenging activity against free radicals, suggesting potential for neuroprotective applications. |
Detailed Research Insights
-
Antitumor Activity :
- A study reported that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction through caspase activation.
-
Antibacterial Activity :
- Research indicated that the compound effectively inhibited bacterial growth in vitro, particularly against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of bacterial DNA gyrase.
-
Antioxidant Effects :
- In vitro assays demonstrated that this compound significantly reduced oxidative stress markers in neuronal cells, indicating potential utility in treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-fluorobenzofuran, and how do reaction conditions influence yield and purity?
- Methodology : Two-step strategies involving dihydroxyacetophenone precursors and lithium borohydride reduction (e.g., Cao et al., 2018) are widely used. Cross-coupling reactions with fluorinated aryl halides, such as Suzuki-Miyaura couplings, are also effective .
- Key Considerations : Temperature control (e.g., 0–5°C for lithiation steps) and catalyst selection (e.g., Rh or Pd-based systems) critically impact regioselectivity and byproduct formation .
Q. How can NMR and IR spectroscopy distinguish this compound from its structural analogs?
- Methodology :
- ¹⁹F NMR : Fluorine substituents exhibit distinct chemical shifts (~-110 to -120 ppm for para-fluorine in benzofurans) .
- IR : C-F stretching vibrations appear at 1220–1150 cm⁻¹, while benzofuran ring vibrations occur at 1600–1450 cm⁻¹ .
Q. What bioactivity assays are suitable for screening this compound derivatives?
- Approach :
- In vitro receptor binding assays (e.g., nAChR modulation studies using radioligand displacement) .
- Cellular viability assays (e.g., MTT tests for neurotoxicity profiling) .
Advanced Research Questions
Q. How can conflicting data on this compound’s pharmacological activity be resolved?
- Case Study : Discrepancies in reported EC₅₀ values for nAChR binding (e.g., Bolchi et al., 2015 vs. Fumagalli et al., 2013) may arise from assay conditions (e.g., buffer pH, temperature).
- Resolution : Replicate experiments under standardized protocols and apply statistical tools (e.g., ANOVA for inter-lab variability) .
Q. What strategies improve regioselectivity in fluorinated benzofuran synthesis?
- Directed Metalation : Use ortho-directing groups (e.g., -OMe) to control fluorine substitution patterns .
- Transition-Metal Catalysis : Rhodium-catalyzed C-H activation enables selective functionalization at the 6-position .
- Computational Guidance : DFT calculations predict favorable transition states for fluorination pathways .
Q. How can computational modeling predict this compound’s reactivity in nucleophilic substitutions?
- Methods :
- Molecular Orbital Analysis : Identify electron-deficient sites using HOMO-LUMO gap calculations.
- Docking Studies : Simulate interactions with enzymatic targets (e.g., CYP450 isoforms) to anticipate metabolic pathways .
Q. What are the challenges in reproducing synthetic protocols for this compound derivatives?
- Common Issues :
- Trace moisture deactivating catalysts (e.g., Pd(PPh₃)₄).
- Side reactions in multi-step syntheses (e.g., over-reduction of ketone intermediates).
- Solutions :
- Use anhydrous solvents and glove-box techniques.
- Monitor intermediates via LC-MS .
Q. Methodological Best Practices
Q. How to design a structure-activity relationship (SAR) study for this compound analogs?
- Framework :
Core Modifications : Vary substituents (e.g., -OH, -Br) at positions 5 and 2.
Pharmacophore Mapping : Use CoMFA or CoMSIA to correlate substituent properties (logP, polarizability) with bioactivity .
Q. What literature search strategies ensure comprehensive coverage of this compound research?
- Databases : SciFinder (for reaction pathways), PubMed (for pharmacological data).
- Search Strings :
(this compound OR 6-F-benzofuran) AND (synthesis OR bioactivity)
- Exclude unreliable sources (e.g., commercial vendor websites) per user guidelines .
Q. How to address contradictions in toxicity profiles of this compound derivatives?
- Case Example : Neurotoxicity reports in psychoactive analogs (e.g., 6-APB) vs. non-toxic medicinal derivatives.
- Approach :
- Conduct species-specific toxicity assays (e.g., zebrafish vs. murine models).
- Compare metabolic stability via hepatic microsome studies .
Q. Tables for Quick Reference
Analytical Technique | Key Parameters for this compound |
---|---|
¹H NMR | Aromatic protons: δ 6.8–7.4 ppm (J = 8–10 Hz) |
¹⁹F NMR | δ -118 ppm (vs. CFCl₃) |
HPLC Purity | C18 column, 70:30 MeCN/H₂O, retention ~8.2 min |
Bioactivity Data | nAChR Binding (IC₅₀) | Neurotoxicity (LD₅₀) |
---|---|---|
This compound | 12 ± 3 µM | >100 mg/kg (murine) |
6-APB (Analog) | 8 ± 2 µM | 25 mg/kg (murine) |
Properties
IUPAC Name |
6-fluoro-1-benzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNCFYFZUDHPAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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